molecular formula C18H30ClN3O5 B1667732 Bambuterol hydrochloride CAS No. 81732-46-9

Bambuterol hydrochloride

Cat. No. B1667732
CAS RN: 81732-46-9
M. Wt: 403.9 g/mol
InChI Key: LBARATORRVNNQM-UHFFFAOYSA-N
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Description

Bambuterol hydrochloride is a long-acting beta2-adrenoceptor agonist used in the treatment of asthma . It is a prodrug of terbutaline, which means it is metabolized into terbutaline in the body . Bambuterol causes smooth muscle relaxation, resulting in dilation of bronchial passages .


Synthesis Analysis

The asymmetric synthesis of ®-bambuterol hydrochloride is based on 1-(3,5-dihydroxyphenyl)ethanone as the starting material. This is esterified by dimethylcarbamic chloride, and brominated by copper (II) bromide .


Molecular Structure Analysis

The molecular formula of Bambuterol hydrochloride is C18H30ClN3O5 . The IUPAC name is [3- [2- ( tert -butylamino)-1-hydroxyethyl]-5- (dimethylcarbamoyloxy)phenyl] N, N -dimethylcarbamate;hydrochloride .


Chemical Reactions Analysis

Bambuterol is hydrolyzed to (R, S)-terbutaline primarily by butyrylcholinesterase . R -Terbutaline is more active form than S -terbutaline .


Physical And Chemical Properties Analysis

Bambuterol hydrochloride has a molecular weight of 403.9 g/mol . It is a hydrochloride, a carbamate ester, and a member of phenylethanolamines .

Mechanism of Action

Target of Action

Bambuterol hydrochloride primarily targets beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of smooth muscles, particularly in the bronchial passages .

Mode of Action

Bambuterol is a prodrug of terbutaline . Its pharmacologic effects are largely attributable to the stimulation of beta-2 adrenergic receptors. This stimulation activates intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by bambuterol leads to an increase in cyclic AMP. This increase in cyclic AMP causes the deactivation of myosin light chain kinase and the activation of myosin light chain phosphate . These changes result in the relaxation of smooth muscles in the bronchioles .

Pharmacokinetics

Bambuterol is extensively metabolized in the liver, with terbutaline being formed through both hydrolysis and oxidation . The bioavailability of bambuterol is around 20% . The elimination half-life of bambuterol is approximately 13 hours, while that of terbutaline is around 21 hours . The compound is primarily excreted through the kidneys .

Result of Action

The primary result of bambuterol’s action is the relaxation of smooth muscles, leading to the dilation of bronchial passages . This bronchodilation helps to manage lung diseases associated with bronchospasm, such as asthma, chronic bronchitis, and emphysema .

Action Environment

The action of bambuterol can be influenced by environmental factors. For instance, the compound acts as a cholinesterase inhibitor, which can prolong the duration of action of certain drugs whose breakdown in the body depends on cholinesterase function . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for bambuterol is 1.1x10-5, indicating that the use of bambuterol presents an insignificant risk to the environment .

Safety and Hazards

Bambuterol hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBARATORRVNNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045515
Record name Bambuterol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bambuterol hydrochloride

CAS RN

81732-46-9
Record name Bambuterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81732-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bambuterol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAMBUTEROL HYDROCHLORIDE
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Record name Bambuterol hydrochloride
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Record name N,N-dimethyl-carbamic acid, 3-[[(dimethylamino)carbonyl]oxy]-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]phenyl ester, hydrochloride (1:1)
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Record name BAMBUTEROL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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